N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a pyrimidine core substituted with a 1H-pyrrol-1-yl group, linked via an ethylamino chain to a 2,3-dihydrobenzo[b][1,4]dioxine scaffold bearing a sulfonamide moiety. The dihydrobenzo dioxine moiety may enhance metabolic stability due to its rigid, oxygenated aromatic structure, while the pyrrole-pyrimidine core could facilitate interactions with ATP-binding pockets in kinases.
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c24-28(25,14-3-4-15-16(11-14)27-10-9-26-15)22-6-5-19-17-12-18(21-13-20-17)23-7-1-2-8-23/h1-4,7-8,11-13,22H,5-6,9-10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRJJRGUJXBXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole group: This step involves the reaction of the pyrimidine intermediate with a pyrrole derivative, often under catalytic conditions.
Attachment of the sulfonamide group: This is typically done through sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Final coupling: The final step involves coupling the intermediate with 2,3-dihydrobenzo[b][1,4]dioxine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Structural Analog: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57 from )
Key Differences :
- Core Structure : The analog employs a pyrazolo[3,4-d]pyrimidine core, whereas the target compound uses a pyrimidine-pyrrole hybrid.
- Substituents: The analog includes a chromenone (4-oxo-4H-chromen) group linked to a fluorophenyl ring, absent in the target compound. The sulfonamide in the analog is attached to a cyclopropyl group, contrasting with the dihydrobenzo dioxine-sulfonamide in the target.
- Molecular Weight : The analog has a higher molecular weight (616.9 g/mol) compared to the target compound (estimated ~500–550 g/mol based on structural components).
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Example 57 Analog |
|---|---|---|
| Core Structure | Pyrimidine-pyrrole | Pyrazolo[3,4-d]pyrimidine-chromenone |
| Sulfonamide Substituent | 2,3-Dihydrobenzo[b][1,4]dioxine | Cyclopropyl |
| Molecular Weight (g/mol) | ~500–550 (estimated) | 616.9 |
| Melting Point (°C) | Not reported | 211–214 |
| Key Functional Groups | Pyrrole, dihydrobenzo dioxine, sulfonamide | Chromenone, fluorophenyl, cyclopropyl sulfonamide |
Other Sulfonamide-Containing Compounds ()
Compounds such as N-(1-(2-(dimethylamino)ethyl)-3-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide (1415926-93-0) share the sulfonamide group but diverge in core structures (e.g., pyrrolo-pyridine vs. pyrimidine-pyrrole). These differences likely result in distinct target affinities. For instance, pyrrolo-pyridine cores are associated with kinase inhibition (e.g., JAK2/STAT pathways), whereas pyrimidine derivatives often target DNA synthesis enzymes .
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound notable for its potential biological activities. The structure of this compound includes multiple pharmacologically relevant moieties, including a pyrimidine ring and a sulfonamide group, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Pyrimidine Ring : Often involved in enzyme inhibition and receptor modulation.
- Pyrrole Moiety : Known for its role in biological activity due to its ability to form hydrogen bonds and participate in π-stacking interactions.
- Dihydrobenzo[b][1,4]dioxine Structure : This component may enhance lipophilicity and facilitate cell membrane penetration.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially impacting cancer cell proliferation and survival.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing downstream signaling cascades.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant biological activities. For instance:
- Anticancer Activity : Compounds related to sulfonamides have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation (EC50 values ranging from 5 to 20 µM) .
- Antimicrobial Properties : Sulfonamide derivatives are known for their antibacterial effects, particularly against Gram-positive bacteria.
In Vivo Studies
Preliminary in vivo studies suggest that this compound may have potential therapeutic effects. For example:
- Mouse Models : The compound demonstrated promising results in mouse models of cancer, showing reduced tumor growth compared to controls .
Case Studies
- Cancer Therapy : A study explored the use of similar sulfonamide compounds in targeting specific kinases associated with tumor growth. The results indicated a significant reduction in tumor size and improved survival rates in treated mice .
- Infection Models : Another study evaluated the efficacy of related compounds against Cryptosporidium infections in gnotobiotic piglets, highlighting the potential for these compounds in treating parasitic infections .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | EC50 (µM) | Target | Activity Type |
|---|---|---|---|
| N-(2-(...)) | 10 | PDI | Inhibitor |
| Similar Sulfonamide A | 15 | Kinase | Anticancer |
| Similar Sulfonamide B | 20 | Bacterial Enzyme | Antimicrobial |
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used to enhance nucleophilic substitution reactions involving pyrimidine intermediates .
- Temperature : Reactions are typically conducted at reflux (80–120°C) to balance reactivity and minimize decomposition of sensitive intermediates like sulfonamide or pyrrole moieties .
- Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XantPhos) are critical for Buchwald-Hartwig amination steps, enabling coupling between pyrimidine and ethylenediamine derivatives .
- Reaction time : Extended durations (10–48 hours) are necessary for complete conversion in multi-component reactions .
Key validation : Monitor reaction progress via TLC or HPLC, and confirm final purity (>95%) using reverse-phase HPLC and mass spectrometry .
Basic: How should researchers characterize the compound’s structural integrity and purity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., dihydrobenzo[d][1,4]dioxine protons at δ 4.2–4.5 ppm, pyrrole NH at δ 8.5–9.0 ppm) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C₂₃H₂₄N₆O₄S: 528.1542; observed: 528.1538) .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Note : X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?
Answer:
Discrepancies often arise from experimental variables:
- Cell line specificity : Test across multiple lines (e.g., MIA PaCa-2, PANC-1) to identify tissue-dependent effects .
- Assay conditions : Vary ATP concentrations in kinase inhibition assays (e.g., CDK9 IC₅₀ values may shift from 0.5 µM to 2 µM with 10 mM vs. 1 mM ATP) .
- Metabolic stability : Use liver microsomes (human/rodent) to assess if cytotoxicity correlates with metabolite formation (e.g., sulfonamide oxidation) .
Methodological fix : Include positive controls (e.g., staurosporine for kinase assays) and validate findings with siRNA knockdowns of target proteins .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
Systematic SAR requires:
- Core modifications : Synthesize analogs with substituted pyrimidines (e.g., 6-ethoxy or 2-methyl groups) or altered dihydrobenzo[d][1,4]dioxine substituents to probe steric/electronic effects .
- Bioisosteric replacement : Replace the pyrrole with imidazole or triazole rings to assess impact on target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CDK9 or EGFR, guided by co-crystal structures (PDB: 4BCF) .
Validation : Test analogs in parallel in vitro assays (e.g., kinase inhibition, apoptosis via flow cytometry) .
Basic: What are the recommended protocols for solubility and stability studies?
Answer:
- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge at 14,000 rpm for 10 min and quantify via UV-Vis (λmax ~270 nm) .
- Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C). Analyze degradation products at 0, 6, 12, and 24 hours using LC-MS .
Data interpretation : Aqueous solubility <10 µg/mL suggests formulation challenges (e.g., need for cyclodextrin complexes) .
Advanced: How to design in vivo studies to evaluate pharmacokinetics and efficacy?
Answer:
- Dosing regimens : Administer intravenously (5 mg/kg) or orally (20 mg/kg) in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioanalysis : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) and calculate AUC, Cmax, and t₁/₂ .
- Efficacy endpoints : Measure tumor volume reduction in xenograft models (e.g., pancreatic cancer) and correlate with target modulation (e.g., CDK9 inhibition via Western blot) .
Ethical compliance : Follow ARRIVE guidelines and obtain IACUC approval for animal protocols .
Advanced: How can computational methods enhance understanding of this compound’s mechanism?
Answer:
- Molecular Dynamics (MD) : Simulate binding to CDK9 over 100 ns to identify critical interactions (e.g., hydrogen bonds with Cys106 or hydrophobic contacts with Phe30) .
- QSAR modeling : Use Random Forest or SVM algorithms to predict cytotoxicity based on descriptors like logP, polar surface area, and H-bond donors .
- ADMET prediction : Tools like SwissADME estimate BBB permeability (low) and CYP450 inhibition risk (e.g., CYP3A4) .
Validation : Cross-check predictions with experimental data from hepatocyte assays or PAMPA-BBB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
